![molecular formula C16H24N2O2 B098379 NNN'N'-Tetraethylterephthalamide CAS No. 15394-30-6](/img/structure/B98379.png)
NNN'N'-Tetraethylterephthalamide
Overview
Description
N,N,N’,N’-Tetraethylterephthalamide is an organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a derivative of terephthalic acid, where the carboxylic acid groups are replaced by N,N-diethylamide groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetraethylterephthalamide can be synthesized by treating terephthaloyl chloride with diethylamine . The reaction typically involves the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetraethylterephthalamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetraethylterephthalamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and diethylamine.
Oxidation: Oxidative cleavage of the amide groups can lead to the formation of terephthalic acid and other oxidation products.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the diethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: Terephthalic acid and diethylamine.
Oxidation: Terephthalic acid and various oxidation by-products.
Substitution: Depending on the nucleophile used, products can include substituted amides, esters, or thioamides.
Scientific Research Applications
N,N,N’,N’-Tetraethylterephthalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying amide bond formation and cleavage.
Medicine: Research into its potential as a drug precursor or as a component in drug delivery systems is ongoing.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethylterephthalamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding with proteins, nucleic acids, and other biomolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting their reactivity and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylterephthalamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylterephthalamide: Contains only one diethylamide group.
Terephthalic Acid: The parent compound with carboxylic acid groups instead of amide groups.
Uniqueness
N,N,N’,N’-Tetraethylterephthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of diethylamide groups enhances its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a versatile compound for use in multiple scientific and industrial applications.
Biological Activity
NNN'N'-Tetraethylterephthalamide is a compound that has garnered attention due to its diverse biological activities, particularly in the context of immunosuppression, antidiabetic effects, and potential applications in cancer therapy. This article delves into the compound's biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a derivative of terephthalic acid and belongs to the class of amides. Its molecular formula is CHNO, and it features two ethyl groups attached to the nitrogen atoms of the amide functional groups. This structure is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it can inhibit the nuclear factor of activated T cells (NFAT), which plays a significant role in immune response regulation. By blocking NFAT-dependent transcription, this compound suppresses interleukin-2 (IL-2) expression and T cell proliferation, making it a potential candidate for immunosuppressive therapies .
1. Immunosuppressive Effects
This compound exhibits significant immunosuppressive properties. In vitro studies have shown that it effectively reduces IL-2 production in activated T cells, which is critical for T cell proliferation and immune response . This property suggests its potential use in preventing transplant rejection or treating autoimmune diseases.
2. Antidiabetic Properties
The compound has also been investigated for its antidiabetic effects. It enhances insulin-stimulated glucose uptake in muscle cells by activating the AMP-activated protein kinase (AMPK) pathway. This mechanism indicates its potential utility in managing type 2 diabetes .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, complexes derived from this compound showed enhanced antiproliferative effects against tumor cells compared to standard chemotherapeutics like cisplatin . The mechanism appears to involve the induction of apoptosis in cancer cells without significantly affecting normal cell viability .
Case Studies
Case Study 1: Immunosuppressive Activity
In a controlled laboratory setting, this compound was administered to human T cells activated with anti-CD3/anti-CD28 antibodies. The results indicated a marked decrease in IL-2 production and T cell proliferation, supporting its use as an immunosuppressant .
Case Study 2: Antidiabetic Effects
In another study involving L6 myotubes, treatment with this compound resulted in a significant increase in glucose uptake when combined with insulin. This effect was attributed to AMPK pathway activation, suggesting a promising avenue for diabetes management .
Case Study 3: Anticancer Efficacy
A series of experiments involving various cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects, particularly against breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Data Tables
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetraethylbenzene-1,4-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-17(6-2)15(19)13-9-11-14(12-10-13)16(20)18(7-3)8-4/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSCSRXSQKTCPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165497 | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15394-30-6 | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015394306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraethylterephthalamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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